molecular formula C17H23NO3 B588134 (S)-4-Hydroxy 4'-Methoxy Propranolol CAS No. 437999-45-6

(S)-4-Hydroxy 4'-Methoxy Propranolol

Cat. No.: B588134
CAS No.: 437999-45-6
M. Wt: 289.375
InChI Key: OWXOFAQEGCLAOX-ZDUSSCGKSA-N
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Description

(S)-4-Hydroxy 4’-Methoxy Propranolol is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist This compound is characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 4’-position on the propranolol molecule

Mechanism of Action

Target of Action

The primary target of (S)-4-Hydroxy 4’-Methoxy Propranolol is the beta-adrenergic receptors in the heart . These receptors are part of the sympathetic nervous system and are found in the heart and other organs of the body .

Mode of Action

(S)-4-Hydroxy 4’-Methoxy Propranolol acts as a competitive non-selective beta-receptor antagonist . It works by blocking beta-adrenergic receptors, leading to decreased force and rate of heart contractions . This compound prevents the action of two naturally occurring substances: epinephrine and norepinephrine .

Biochemical Pathways

The compound affects the glucuronidation pathway . Glucuronidation is a process where enzymes known as UDP-glucuronosyltransferases (UGTs) transfer the sugar moiety from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic group of the substrate, forming β-D-glucuronides . These are more water-soluble than the substrates and are readily excreted via urine or bile .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its glucuronidation by all 19 members of the human UGT1 and UGT2 families . UGT1A7, UGT1A9, UGT1A10, and UGT2A1 were found to glucuronidate the compound, with UGT1A7, UGT1A9, and UGT2A1 mainly acting on (S)-4-Hydroxy 4’-Methoxy Propranolol .

Result of Action

The result of the compound’s action is a decrease in the force and rate of heart contractions . This can be beneficial in conditions where a reduction in heart rate is desirable, such as in tachycardia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy 4’-Methoxy Propranolol typically involves the modification of the propranolol moleculeFor instance, the hydroxy group can be introduced via hydroxylation reactions, while the methoxy group can be added through methylation reactions using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of (S)-4-Hydroxy 4’-Methoxy Propranolol may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation, selective oxidation, and protective group strategies to achieve the desired modifications on the propranolol scaffold .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy 4’-Methoxy Propranolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the methoxy group can result in various functionalized derivatives .

Scientific Research Applications

(S)-4-Hydroxy 4’-Methoxy Propranolol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Hydroxy 4’-Methoxy Propranolol is unique due to the presence of both hydroxy and methoxy groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its therapeutic efficacy and reduce adverse effects compared to other beta-blockers .

Properties

IUPAC Name

(2S)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOFAQEGCLAOX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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